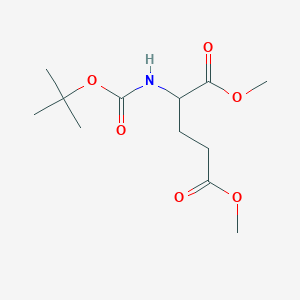

Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSPKWUAZQIIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861658-15-3 | |

| Record name | tert-Butyl 1,3-di(methoxycarbonyl)propylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate structure

TECHNICAL WHITEPAPER: TERT-BUTYL 1,3-DI(METHOXYCARBONYL)PROPYLCARBAMATE

Common Name: Dimethyl

Executive Summary

This technical guide analyzes Tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate (CAS: 59279-60-6 for L-isomer), a critical "chiral pool" intermediate in medicinal chemistry. While the systematic nomenclature describes a propyl carbamate core substituted with methyl esters, the molecule is functionally recognized as the dimethyl ester of

This compound serves as a linchpin in the synthesis of peptidomimetics, specifically for accessing functionalized pyrrolidines, piperidines, and

Structural Analysis & Physicochemical Profile

The molecule consists of a glutamate backbone protected at all reactive sites: the

Chemical Identity

| Parameter | Technical Specification |

| Systematic Name | Tert-butyl (1,3-di(methoxycarbonyl)propyl)carbamate |

| Common Name | Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe) |

| CAS Number | 59279-60-6 (L-isomer); 130622-05-8 (D-isomer) |

| Molecular Formula | |

| Molecular Weight | 275.30 g/mol |

| Stereochemistry | L-Enantiomer (S-configuration at C2) |

Physical Properties

| Property | Value | Practical Note |

| Physical State | White crystalline powder or solidified oil | Low melting point; often appears as a viscous oil if slightly impure. |

| Melting Point | 48–52 °C | Sharp melting point indicates high enantiomeric purity.[1] |

| Solubility | DCM, EtOAc, THF, MeOH | Insoluble in water; ideal for organic phase reactions.[1] |

| Stability | Stable at RT | Hygroscopic; store desicated.[1] Avoid strong acids (TFA/HCl).[1] |

Scalable Synthesis Protocol (The "One-Pot" Method)

Direct esterification of Boc-Glutamic acid is possible but often leads to oligomerization or incomplete reaction.[1] The industry-standard approach utilizes a stepwise "one-pot" procedure starting from free L-Glutamic acid. This method avoids the isolation of the hygroscopic diester hydrochloride intermediate.[1]

Reaction Workflow Diagram

Caption: Figure 1. One-pot conversion of L-Glutamic acid to Boc-Glu(OMe)-OMe via thionyl chloride activation and subsequent Boc-anhydride protection.

Step-by-Step Methodology

Reagents: L-Glutamic acid (10.0 g), Thionyl Chloride (

Phase 1: Esterification (Formation of Diester-HCl)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

-

Solvation: Suspend L-Glutamic acid (10.0 g, 68 mmol) in anhydrous Methanol (60 mL). Cool to 0°C (ice bath).

-

Activation: Add

(14.8 mL, 204 mmol, 3.0 equiv) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution ( -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 12 hours. The solution will become clear.

-

Concentration: Evaporate the solvent in vacuo to yield the L-Glutamic acid dimethyl ester hydrochloride as a viscous oil/gum. Do not purify.

Phase 2: N-Protection (Boc Introduction)

-

Resuspension: Redissolve the crude oil in DCM (100 mL) and cool to 0°C.

-

Neutralization: Add

(28.4 mL, 204 mmol) dropwise until pH ~8–9. -

Protection: Add

(16.3 g, 75 mmol, 1.1 equiv) dissolved in minimal DCM. -

Completion: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1); stain with Ninhydrin (SM is purple, Product is UV active/faint).[1]

Phase 3: Workup & Purification [1]

-

Wash: Wash the organic layer successively with 1M HCl (2 x 50 mL), Sat.

(2 x 50 mL), and Brine (50 mL).[1] Note: The acid wash removes unreacted amine; base wash removes byproduct Boc-OH. -

Dry & Concentrate: Dry over

, filter, and concentrate. -

Crystallization: Recrystallize from Hexane/EtOAc or use flash chromatography if high purity (>99%) is required.[1]

Applications in Drug Development

The "1,3-di(methoxycarbonyl)propylcarbamate" structure is not merely a protected amino acid; it is a divergent intermediate.

Pathway to Pyrrolidines and Lactams

A primary application is the synthesis of (3S)-pyrrolid-2-one-3-yl-L-alanine analogs (glutamine surrogates) found in 3C-like protease inhibitors (e.g., for Coronaviruses).

Mechanism:

Under basic conditions (or reductive amination), the nitrogen can attack the

Caption: Figure 2. Divergent synthetic pathways: Reductive opening to linear alcohols/aldehydes vs. cyclization to lactams.[1]

Critical Reactivity Notes

-

Chemoselectivity: The

-ester is sterically hindered by the Boc-amino group compared to the -

Racemization Risk: Low risk during the esterification/Boc protocol described above.[1] However, strong bases (e.g., NaH, LiHMDS) used for alkylation at the

-carbon can cause epimerization.

Quality Control & Characterization

To ensure the integrity of the "Tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate" structure, verify the following signals:

-

1H NMR (CDCl3, 400 MHz):

- 1.44 (s, 9H, Boc -tBu)

-

3.68 (s, 3H,

-

3.74 (s, 3H,

-

4.30 (m, 1H,

- 5.10 (br d, 1H, NH)

-

Mass Spectrometry (ESI):

-

Expected

-

Common fragment:

-

Loss of Boc often observed:

-

References

-

TCI Chemicals. (2025).[1] Dimethyl N-(tert-Butoxycarbonyl)-L-glutamate Product Specifications. Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12180112, Tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate. Link

-

Drahl, M. A., et al. (2021).[1][2] "Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases."[1] Journal of Organic Chemistry. Link

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Dimethyl N-Boc-L-glutamate. Link

-

Alfa Chemistry. (2025).[1] Boc-Glu(OMe)-OMe Product Data. Link

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Deprotection of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate

Introduction: The Strategic Importance of Boc Deprotection in Synthesis

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1] Its broad utility is rooted in its remarkable stability across a wide array of reaction conditions, yet it can be readily and cleanly removed under specific acidic conditions.[1][2] This application note provides a detailed methodological guide for the deprotection of tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate, a derivative of glutamic acid, to yield dimethyl L-glutamate.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and field-proven expertise to ensure efficient and high-yielding deprotection while maintaining the integrity of the target molecule. We will explore the most prevalent and effective acidic deprotection strategies, elucidating the causality behind experimental choices to empower scientists with a robust understanding of this critical synthetic transformation.

Mechanistic Underpinnings of Acid-Catalyzed Boc Cleavage

The removal of the Boc protecting group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6][7] This initial protonation renders the carbamate more susceptible to cleavage. The subsequent steps involve the heterolytic cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a transient carbamic acid intermediate.[5][8] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide gas and the desired free amine.[4][8] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[5]

A critical consideration in Boc deprotection is the fate of the tert-butyl cation generated as a byproduct.[9] This electrophilic species can potentially alkylate nucleophilic sites within the substrate or solvent, leading to unwanted side products.[10][11] To mitigate this, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[12]

Methodology I: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a widely used reagent for Boc deprotection due to its high efficiency and volatility, which simplifies the removal of excess reagent during workup.[4] It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM).

Expert Insights: Why Choose TFA?

The choice of TFA is often dictated by its potent acidity, which ensures rapid and complete deprotection, typically at room temperature.[13] The volatility of both TFA and DCM facilitates their removal under reduced pressure, leaving the amine salt as the product.[4] However, the strong acidity of TFA can be a double-edged sword; it may not be suitable for substrates containing other acid-labile protecting groups.[9] Furthermore, the potential for trifluoroacetylation of the deprotected amine is a known side reaction, although generally minor.[10]

Comparative Deprotection Conditions with TFA

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| TFA Concentration | 25% (v/v) in DCM | 50% (v/v) in DCM | Neat TFA |

| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature |

| Reaction Time | 1 - 2 hours | 30 minutes - 1 hour | 15 - 30 minutes |

| Typical Yield | >95% | >95% | >95% |

| Notes | Milder conditions, suitable for sensitive substrates. | Standard and widely applicable conditions.[14] | Harsher conditions, for very stable Boc groups. |

This data is a synthesis of typical conditions reported in the literature and should be optimized for specific substrates.[13][14][15]

Step-by-Step Experimental Protocol

-

Preparation: Dissolve tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (4.0-10.0 eq, typically a 1:1 to 1:4 ratio of DCM:TFA by volume) dropwise to the stirred solution.[14][15]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[14]

-

Isolation: The resulting crude product, dimethyl L-glutamate trifluoroacetate salt, can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or precipitation.

Methodology II: Deprotection using Hydrogen Chloride (HCl) in Dioxane

An alternative and highly effective method for Boc deprotection involves the use of a solution of hydrogen chloride in an organic solvent, most commonly 1,4-dioxane.[16][17] This reagent is commercially available, typically as a 4M solution.

Expert Insights: The Advantages of HCl in Dioxane

Using HCl in dioxane offers several advantages. It is generally considered a milder alternative to neat TFA and can provide better selectivity when other acid-sensitive functional groups are present in the molecule.[16][17] The resulting product is the hydrochloride salt, which is often a crystalline solid, facilitating isolation and handling.[6] This method is particularly favored in large-scale synthesis due to the lower cost and easier handling of HCl compared to TFA.

Comparative Deprotection Conditions with HCl

| Parameter | Condition 1 | Condition 2 |

| HCl Concentration | 4M in 1,4-Dioxane | Saturated HCl in Ethyl Acetate |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 30 minutes - 1 hour | 1 - 4 hours |

| Typical Yield | >95% | >90% |

| Notes | Most common and reliable method.[16][17] | Alternative solvent system. |

This data represents typical conditions and may require optimization.[18][19]

Step-by-Step Experimental Protocol

-

Preparation: Dissolve tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate (if necessary, as the substrate may be directly suspended in the HCl/dioxane solution).

-

Reagent Addition: To the substrate, add a 4M solution of HCl in 1,4-dioxane (a significant excess, e.g., 10-20 equivalents of HCl) at room temperature with stirring.[14]

-

Reaction: Stir the mixture at room temperature for 30 minutes to 1 hour. The hydrochloride salt of the product may precipitate out of the solution during the reaction. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, remove the solvent under reduced pressure. If a precipitate has formed, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

-

Isolation: Dry the resulting solid, dimethyl L-glutamate hydrochloride, under vacuum.[3][20] The product is typically of high purity and can be used directly in subsequent steps.

Visualization of the Deprotection Process

To provide a clearer understanding of the chemical transformations and the experimental flow, the following diagrams have been generated.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Caption: General experimental workflow for Boc deprotection.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Successful deprotection is readily confirmed by standard analytical techniques:

-

TLC Analysis: A successful reaction will show the complete disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the amine salt.

-

LC-MS Analysis: This provides definitive confirmation by showing the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of a new peak with the mass of the deprotected amine.

-

NMR Spectroscopy: 1H NMR of the product will show the absence of the characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.

By employing these analytical checks, researchers can be confident in the outcome of the deprotection reaction.

Conclusion

The deprotection of tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate is a fundamental transformation in the synthesis of glutamic acid derivatives and related compounds. The choice between trifluoroacetic acid and hydrogen chloride in dioxane will depend on the specific requirements of the synthetic route, including the presence of other sensitive functional groups and considerations of scale and cost. By understanding the underlying mechanisms and following the detailed protocols provided in this application note, researchers can confidently and efficiently perform this crucial deprotection step, ensuring high yields and purity of their target molecules.

References

- Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.

- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.

- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.

- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

- Wuts, P. G. M. (2025). Greene's Protective Groups in Organic Synthesis (6th ed.). John Wiley & Sons.

- Sigma-Aldrich. (n.d.). Hydrogen chloride 4.0M 1,4-dioxane.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- Benchchem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?

- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.

- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

- MedChemExpress. (n.d.). Glutamic acid dimethyl ester hydrochloride.

- (R)-Dimethyl 2-Aminopentanedioate Hydrochloride. (n.d.).

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BOC deprotection [ms.bzchemicals.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. experts.arizona.edu [experts.arizona.edu]

- 17. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pharmaffiliates.com [pharmaffiliates.com]

Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate reaction mechanism

Application Note: Mechanistic Insights and Synthetic Protocols for Tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate

Introduction & Chemical Context

Tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate (CAS: 130622-05-8) is the systematic IUPAC nomenclature for the protected amino acid derivative commonly known in peptide chemistry as Boc-Glu(OMe)-OMe .[1]

This molecule serves as a critical chiral "chiron" (chiral synthon) in organic synthesis. Its structural uniqueness lies in the presence of two chemically distinct ester groups (

Key Applications:

-

Peptidomimetics: Precursor for

-lactam constraints in peptide backbones. -

Chiral Pool Synthesis: Starting material for non-proteinogenic amino acids.

-

Drug Delivery: Prodrug scaffolds utilizing the glutamate side chain for solubility or targeting.

Synthetic Protocol: Preparation of the Core Scaffold

While commercially available, the synthesis of this molecule from L-glutamic acid is a foundational protocol for ensuring high enantiomeric purity and cost-efficiency.

Protocol A: One-Pot Esterification and Protection

Objective: Synthesize Tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate from L-Glutamic acid.

Reagents:

-

L-Glutamic Acid (>99% ee)

-

Thionyl Chloride (

) -

Methanol (Anhydrous)

-

Di-tert-butyl dicarbonate (

)[2] -

Triethylamine (

)

Step-by-Step Methodology:

-

In Situ Acid Generation (Esterification):

-

Cool anhydrous Methanol (10 mL/g of substrate) to 0°C in an ice bath under

. -

Add Thionyl Chloride (2.5 eq) dropwise. Caution: Exothermic reaction with gas evolution (

, HCl). -

Add L-Glutamic Acid (1.0 eq) in one portion.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution typically becomes clear.

-

Validation: TLC (ninhydrin stain) should show disappearance of starting material and appearance of a highly polar spot (diester hydrochloride).

-

Concentrate in vacuo to yield L-Glutamic acid dimethyl ester hydrochloride as a hygroscopic white solid.

-

-

Boc Protection (Carbamoylation):

-

Resuspend the crude hydrochloride salt in Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Cool to 0°C. Add Triethylamine (2.5 eq) to neutralize the salt and liberate the free amine.

-

Add

(1.1 eq) dissolved in a minimal amount of solvent. -

Stir at RT for 4–6 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), saturated

(to remove by-products), and Brine. Dry over

-

-

Purification:

-

Flash chromatography (Hexanes/Ethyl Acetate 4:1).

-

Target Product: Colorless oil or low-melting white solid.

-

Mechanistic Pathways

The utility of this molecule is defined by three competing mechanistic pathways. Understanding these allows the researcher to control the outcome between deprotection, cyclization, and hydrolysis.

Mechanism I: Dieckmann Cyclization (Pyroglutamate Formation)

Under basic conditions, or during improper deprotection, the molecule undergoes an intramolecular Claisen-type condensation (Dieckmann condensation) to form a 5-membered lactam ring.

-

Trigger: Base treatment (e.g., NaOMe) or sometimes acid catalysis after Boc removal.

-

Mechanism: The Nitrogen lone pair (or enolate at the

-carbon) attacks the -

Outcome: Formation of a Pyroglutamate derivative.[4]

Mechanism II: Orthogonal Deprotection

To utilize the amine without disturbing the esters, acidolysis is used. The tert-butyl group acts as a "cation sink."

-

Reagent: Trifluoroacetic acid (TFA) / DCM (1:1).

-

Mechanism: Protonation of the carbamate carbonyl

Fragmentation to tert-butyl cation and carbamic acid -

Critical Control: Scavengers (e.g., triethylsilane) must be used if the molecule contains electron-rich aromatic side chains to prevent tert-butyl cation alkylation.

Mechanism III: Selective Hydrolysis

The

- -ester: Sterically hindered by the Boc-amine but electronically activated by the adjacent electron-withdrawing nitrogen.

- -ester: Less hindered, behaves like a standard aliphatic ester.

-

Differentiation: Enzymatic hydrolysis (Pig Liver Esterase) or controlled saponification (LiOH, 1 eq, 0°C) typically cleaves the

-ester preferentially due to electronic activation.

Visualizing the Pathways

The following diagram illustrates the divergent pathways available to Tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate.

Figure 1: Divergent synthetic pathways for Boc-Glu(OMe)-OMe, highlighting the competition between deprotection, cyclization, and reduction.

Data Summary: Physical & Chemical Properties

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 275.30 g/mol | |

| Physical State | Viscous Oil or Low Melting Solid | Crystallizes upon standing at -20°C. |

| Solubility | DCM, EtOAc, MeOH, THF | Insoluble in water.[1][5] |

| TLC (Rf) | ~0.5 (Hex:EtOAc 2:1) | Stains with Ninhydrin (after heating/acid) or KMnO4. |

| Proton NMR ( | Characteristic shift for Boc- | |

| Proton NMR (t-Bu) | Diagnostic peak for Boc protection. | |

| Proton NMR (OMe) | Two distinct methyl ester peaks. |

Troubleshooting & Optimization (E-E-A-T)

Issue: Lactamization during Deprotection

-

Observation: Loss of methyl ester peaks in NMR; appearance of a new carbonyl stretch.

-

Cause: If the acid deprotection (TFA) is followed by a basic workup that is too aggressive (pH > 8), the free amine will attack the

-ester immediately. -

Solution: Perform the workup with mild base (

) and keep the temperature cold (0°C). If the free amine is the target, store it as the HCl or TFA salt, not the free base.

Issue: Incomplete Esterification

-

Observation: Broad peaks in NMR, carboxylic acid presence.

-

Cause: Water in the methanol or insufficient thionyl chloride.

-

Solution: Use freshly distilled methanol or add 2,2-dimethoxypropane as a water scavenger during the reaction.

References

-

Preparation of Glutamic Acid Esters

-

Dieckmann Condensation of Glutamate Derivatives

- Source: Ezquerra, J., et al. (1994). "Stereoselective reactions of lithium enolates derived from N-Boc-glutamic acid esters." Tetrahedron.

- Relevance: Detailed mechanism on the cyclization p

-

Link:[Link]

-

Selective Hydrolysis and Manipulation

- Source: Chen, S. T., & Wang, K. T. (1987).

- Relevance: Discusses the differenti

-

Link:[Link]

-

Boc-Protection Standards

- Source: Sheers, G. W., et al. (2025). "Standard Protocols in Peptide Synthesis." Organic Syntheses (General Reference for Boc chemistry).

-

Link:[Link]

Sources

- 1. (R)-N-Boc-glutamic acid-1,5-dimethyl ester | C12H21NO6 | CID 45789903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 3. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 4. Glutamic Acid Selective Chemical Cleavage of Peptide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

Role of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate in amino acid modification

An In-Depth Guide to the Application of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate in Amino Acid Modification

Authored by a Senior Application Scientist

Abstract

In the landscape of modern drug discovery and peptide science, the precise chemical modification of amino acids is a foundational requirement. Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate, more commonly known in the field as N-Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe), serves as a critical building block for the introduction of glutamic acid residues into peptides and other complex organic molecules. This guide provides an in-depth exploration of its role, grounded in established chemical principles and field-proven methodologies. We will dissect its function as a fully protected amino acid derivative, detailing the strategic importance of its orthogonal protecting groups. This document furnishes researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical data to effectively leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Imperative for Amino Acid Protection

The synthesis of peptides and complex molecules containing amino acid scaffolds is a game of chemical chess. The challenge lies in selectively forming amide bonds while preventing the undesired reactivity of other functional groups, namely the α-amino group and any side-chain functionalities.[1] Uncontrolled reactivity leads to a cascade of side reactions, yielding a complex mixture of products from which the desired compound is difficult to isolate.[1]

To enforce chemo-selectivity, chemists employ "protecting groups" – molecular shields that temporarily mask a reactive group's functionality.[1][2] Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate (Boc-Glu(OMe)-OMe) is a quintessential example of a fully protected amino acid. It is a derivative of L-glutamic acid where all three of its functional groups are masked:

-

α-Amino Group: Protected by the acid-labile tert-butoxycarbonyl (Boc) group.[]

-

α-Carboxyl Group: Protected as a methyl ester (OMe) .

-

γ-Carboxyl Group (Side-Chain): Protected as a methyl ester (OMe) .

This triple protection makes it an ideal reagent for incorporating a glutamic acid residue into a synthetic pathway without the risk of unintended side reactions. Its true utility is realized through an orthogonal protection strategy, where each type of protecting group can be removed under specific conditions without affecting the others, allowing for precise, stepwise molecular construction.[4]

Physicochemical Properties and Synthesis

Understanding the fundamental properties of a reagent is crucial for its effective application.

| Property | Value | Reference(s) |

| IUPAC Name | Dimethyl N-(tert-butoxycarbonyl)-L-glutamate | [5] |

| Synonyms | Boc-Glu(OMe)-OMe, N-Boc-L-glutamic acid 1,5-dimethyl ester | [5][6] |

| CAS Number | 59279-60-6 | [5] |

| Molecular Formula | C₁₂H₂₁NO₆ | [5][7] |

| Molecular Weight | 275.3 g/mol | [5] |

| Appearance | White solid powder | [8] |

| Purity (Typical) | >98% | [8] |

Synthesis Pathway

The most common industrial synthesis involves a two-step process starting from L-glutamic acid. First, the two carboxylic acid groups are esterified, followed by the protection of the α-amino group.

Caption: Synthesis workflow for Boc-Glu(OMe)-OMe.

Mechanism and Orthogonal Deprotection Strategy

The power of Boc-Glu(OMe)-OMe lies in the distinct chemical lability of its protecting groups. This orthogonality is fundamental to its application in multi-step syntheses.

-

Boc Group Removal (N-terminus Deprotection): The Boc group is highly sensitive to acidic conditions.[9] Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent rapidly cleaves the carbamate.[10][11] The mechanism involves the formation of a stable tert-butyl cation, which then decomposes into isobutylene and a proton.[9][12] This deprotection unmasks the α-amino group, making it available for subsequent peptide coupling.

-

Methyl Ester Removal (C-terminus Deprotection): The methyl esters are stable to the acidic conditions used for Boc removal but are readily cleaved under basic conditions via saponification (hydrolysis). Treatment with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/solvent mixture will hydrolyze the esters to yield free carboxylate groups.

This differential stability allows a chemist to selectively unmask either the N-terminus or the C-termini, providing precise control over the reaction pathway.

Caption: Orthogonal deprotection scheme for Boc-Glu(OMe)-OMe.

Application Protocols

The following protocols are presented as foundational methods. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: Synthesis of Boc-Glu(OMe)-OMe

This protocol is adapted from established industrial methods for high yield and purity.[8]

A. Fischer Esterification of L-Glutamic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend L-glutamic acid (1.0 eq.) in anhydrous methanol (5-10 mL per gram of amino acid).

-

Reaction: Cool the suspension to 0°C in an ice bath. Slowly bubble dry HCl gas into the mixture or add thionyl chloride (SOCl₂) (2.2 eq.) dropwise over 30 minutes.

-

Reflux: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the solid dissolves completely.

-

Workup: Cool the reaction mixture and remove the methanol under reduced pressure. The resulting white solid, dimethyl L-glutamate hydrochloride, can be used in the next step without further purification.

B. N-Boc Protection

-

Setup: Dissolve the dimethyl L-glutamate hydrochloride (1.0 eq.) from the previous step in a 1:1 mixture of dioxane and water.[4] Add sodium bicarbonate (NaHCO₃) (3.0 eq.) to neutralize the HCl salt and basify the solution.[4] Cool the mixture to 0°C.

-

Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise while maintaining the temperature at 0°C.[4]

-

Stirring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC.

-

Extraction: Remove the dioxane under reduced pressure. Add ethyl acetate (EtOAc) to the remaining aqueous solution and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-Glu(OMe)-OMe as a white solid. Purity and yield can be very high, often exceeding 89% yield with >99% purity.[8]

Protocol 2: Boc Group Deprotection

This protocol details the removal of the N-terminal Boc group to reveal the free amine, a standard step in peptide synthesis.[13]

-

Setup: Dissolve the Boc-protected substrate (e.g., Boc-Glu(OMe)-OMe or a peptide containing this residue) (1.0 eq.) in dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (TFA) to create a 25-50% (v/v) solution.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor deprotection by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting product is typically a TFA salt. It can be precipitated with cold diethyl ether and used directly in the next coupling step after neutralization.

Caption: Incorporation of Boc-Glu(OMe)-OMe in a Boc-SPPS workflow.

Trustworthiness and Field Insights

-

Genotoxic Impurities: The use of acids for deprotection generates the tert-butyl cation, which can react with halides or sulfonates to form potential genotoxic impurities (PGIs).[9][12] While often volatile, this is a critical consideration in late-stage pharmaceutical synthesis. Performing deprotection steps early in a synthetic route is a key risk mitigation strategy.[12]

-

Green Chemistry Considerations: Many traditional Boc deprotection protocols use chlorinated solvents like DCM.[9][12] For greener alternatives, researchers are exploring the use of acid resins or milder conditions like oxalyl chloride in methanol, which can proceed at room temperature.[14]

-

Alternative Protecting Groups: While Boc/Bzl and Fmoc/tBu are the dominant strategies, the choice depends on the overall synthetic plan.[4] Boc-Glu(OMe)-OMe is particularly useful in Boc-based solid-phase peptide synthesis (SPPS), where the final cleavage from the resin is performed with strong acids like HF, which also removes the methyl esters.[13][15]

Conclusion

Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate is more than a mere reagent; it is a strategic tool that enables precise and controlled synthesis of complex peptides and organic molecules. Its value is derived from the robust and orthogonal nature of its protecting groups, which provides chemists with the flexibility needed to execute sophisticated, multi-step synthetic campaigns. By understanding the underlying mechanisms and adhering to validated protocols, researchers can effectively harness the power of Boc-Glu(OMe)-OMe to advance the frontiers of science and drug development.

References

- L-glutamic acid derivative and synthesis method and application thereof.

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd.

- Boc-Glu(OMe)-OMe. Advanced ChemTech.

- Boc-Glu(OMe)-OMe (N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester). MedChemExpress.

- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026.

- Application Notes: Protecting Group Strategies for L-Glutamic Acid α-Methyl Ester (H-Glu-OMe). Benchchem.

- tert-Butyl (R)-1,3-di(methoxycarbonyl)

- Boc-Glu(OMe)-OH [45214-91-3]. Aapptec Peptides.

- Pittelkow, M. (n.d.).

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.

- Application Notes and Protocols for tert-Butyl (3-aminopropyl)

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- TERT-BUTYL 1,3-DI(METHOXYCARBONYL)

- The Cornerstone of Peptide Synthesis: A Technical Guide to Di-tert-butyl Dicarbon

- BOC-Amino Acids. BOC Sciences.

- Peptide Synthesis. (2024, September 30). Chemistry LibreTexts.

- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.).

- 1 Protection Reactions. (n.d.). Wiley-VCH.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tert-Butyl (R)-1,3-di(methoxycarbonyl) propylcarbamate 95.00% | CAS: 130622-05-8 | AChemBlock [achemblock.com]

- 8. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 9. BOC deprotection [ms.bzchemicals.com]

- 10. scispace.com [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. peptide.com [peptide.com]

- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

Application Note: A Guide to Determining the Solubility of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate for Pharmaceutical Research

Introduction: The Critical Role of Solubility in Drug Development

Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate is a key building block in the synthesis of various pharmaceutical compounds. Its physicochemical properties, particularly its solubility in different solvents, are of paramount importance for its effective use in drug discovery and development.[1][2][3] Understanding the solubility of a compound is crucial for several reasons: it dictates the choice of solvent for chemical reactions and purification, influences the formulation of the final drug product, and has a direct impact on the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6] Poor aqueous solubility, for instance, is a major hurdle in drug development, often leading to low bioavailability and suboptimal therapeutic efficacy.[1][2][6] This application note provides a comprehensive guide for researchers on how to determine the solubility of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate in various solvents, thereby facilitating its application in pharmaceutical research.

Physicochemical Properties and Predicted Solubility Behavior

Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate (C₁₂H₂₁NO₆) possesses a molecular structure that suggests a nuanced solubility profile.[7][8] The presence of two methoxycarbonyl groups and a carbamate linkage introduces polar characteristics, capable of hydrogen bonding. Conversely, the tert-butyl group and the propyl backbone contribute to its nonpolar nature. This amphiphilic character implies that its solubility will be highly dependent on the polarity of the solvent. It is anticipated to exhibit good solubility in polar aprotic solvents and some polar protic solvents, with limited solubility in nonpolar solvents and water.

Illustrative Solubility Data Table

While extensive quantitative solubility data for Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate is not widely available in published literature, the following table serves as a template for researchers to populate with their experimentally determined values. The qualitative predictions are based on the principle of "like dissolves like."[9]

| Solvent Name | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water | Polar Protic | Low | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Isopropanol | Polar Protic | Moderate | To be determined |

| Dichloromethane (DCM) | Polar Aprotic | High | To be determined |

| Chloroform | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | High | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | High | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Hexane | Nonpolar | Very Low | To be determined |

| Diethyl Ether | Nonpolar | Low | To be determined |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. Two common methods for determining solubility are the thermodynamic (shake-flask) method and the kinetic method.[4][10]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution at a specific temperature.[10]

Materials:

-

Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate

-

A selection of analytical grade solvents

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended agitation time allows the solution to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility in mg/mL or other appropriate units based on the concentration determined by HPLC and the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated at equilibrium.

-

Prolonged Equilibration (24-48 hours): Allows for the dissolution process to reach a steady state, providing the thermodynamic solubility.[10]

-

Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Filtration: Removes any solid particulates that could lead to an overestimation of solubility.

-

HPLC Quantification: Provides a highly sensitive and accurate method for determining the concentration of the solute.[4]

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

The solubility of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate is a critical parameter that influences its utility in pharmaceutical synthesis and drug formulation. By following the detailed protocols provided in this application note, researchers can generate reliable and reproducible solubility data across a range of solvents. This information will enable informed decisions regarding reaction conditions, purification strategies, and formulation development, ultimately contributing to the successful advancement of new therapeutic agents.

References

- Raytor. (2026, January 22).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Waters. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ACS Publications. (2015, December 31).

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).

- Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. Procedure for Determining Solubility of Organic Compounds | PDF.

- YouTube. (2021, April 29). Solubility test/ Organic lab.

- Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- Semantic Scholar. (2020, June 25). The Importance of Solubility for New Drug Molecules.

- PMC. Drug Solubility: Importance and Enhancement Techniques.

- PubChem. tert-Butyl 1,3-di(methoxycarbonyl)

- AChemBlock. tert-Butyl (R)-1,3-di(methoxycarbonyl)

- Sigma-Aldrich. TERT-BUTYL 1,3-DI(METHOXYCARBONYL)

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl 1,3-di(methoxycarbonyl)propylcarbamate | C12H21NO6 | CID 12180112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl (R)-1,3-di(methoxycarbonyl) propylcarbamate 95.00% | CAS: 130622-05-8 | AChemBlock [achemblock.com]

- 9. chem.ws [chem.ws]

- 10. raytor.com [raytor.com]

Troubleshooting & Optimization

Troubleshooting common issues in Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate synthesis

Technical Support Center: Synthesis of tert-Butyl 1,3-di(methoxycarbonyl)propylcarbamate

Technical Scope & Molecule Identification

Before troubleshooting, we must align on the nomenclature to ensure we are treating the correct chemical system. The IUPAC-style name you provided—tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate—maps directly to N-(tert-Butoxycarbonyl)-L-glutamic acid dimethyl ester (or Boc-Glu(OMe)-OMe ).

-

Parent Chain: Propyl (3 carbons).

-

Substituents: Two methoxycarbonyl groups (methyl esters) at positions 1 and 3; one tert-butylcarbamate (Boc-amine) at position 1.

-

Chemical Reality: This is the fully protected dimethyl ester of glutamic acid.

Why this matters: The "glutamate backbone" is notoriously prone to cyclization (lactamization) . Understanding this intrinsic instability is the key to solving your synthesis yield issues.

Critical Failure Mode: The Pyroglutamate Trap

The most common failure in this synthesis is not "incomplete reaction" but rather the invisible conversion of your product into N-Boc-Pyroglutamic acid methyl ester .

The Mechanism:

Under basic conditions (during Boc protection) or high thermal stress (during esterification), the nitrogen atom of the glutamate backbone attacks the

Symptom:

-

Yield loss.

-

NMR shows loss of one methyl ester singlet (~3.6 ppm).

-

Mass Spec shows [M-32] peak (loss of MeOH).

Troubleshooting Guide: Preventing Cyclization

| Stage | Risk Factor | Scientific Causality | Corrective Action |

| Esterification | High Temperature (>40°C) | Thermal energy overcomes the activation barrier for intramolecular nucleophilic attack. | Limit Reflux: Do not reflux SOCl |

| Boc-Protection | High pH (>10) | Strong base deprotonates the amide nitrogen, making it a "super-nucleophile" that attacks the side-chain ester. | pH Control: Use mild bases (NaHCO |

| Workup | Acidic/Basic Wash | Prolonged exposure to aqueous extremes catalyzes hydrolysis or cyclization. | Rapid Workup: Keep aqueous washes cold (0-4°C) and brief. Dry organic layer immediately. |

Synthesis Workflow & Logic

The following diagram outlines the optimized "Two-Step" protocol versus the failure pathways.

Figure 1: Reaction pathway showing the critical bifurcation point where improper conditions lead to Pyroglutamate formation.

Frequently Asked Questions (Technical Troubleshooting)

Q1: My product is an oil that won't crystallize. How do I purify it?

Diagnosis: N-Boc-Glu(OMe)-OMe is typically a viscous oil or a low-melting solid (

-

Avoid Crystallization: Rely on liquid-liquid extraction first.

-

The "Acid Wash" Trick: After the Boc reaction, wash the organic layer (DCM or EtOAc) with cold 5% Citric Acid or 0.5M HCl .

-

Why? This protonates any unreacted H-Glu(OMe)-OMe amine, forcing it into the aqueous layer. The Boc-product remains in the organic layer.

-

-

Column Chromatography: If necessary, use Hexane:EtOAc (3:1). The Boc group makes the product run significantly faster than the free amine.

Q2: I see a loss of optical rotation (Racemization). Where did I lose chirality?

Diagnosis: Racemization occurs at the

-

Check your Base: If you used DIPEA or TEA with excess heat during the Boc step, you likely triggered base-catalyzed enolization.

-

Protocol Adjustment: Switch to a biphasic system (DCM / Aqueous NaHCO

). The bicarbonate is too weak to deprotonate the

Q3: The reaction stalls at 80% conversion during Boc protection.

Diagnosis: This is often due to the "HCl Salt Effect." The starting material is likely the HCl salt of the glutamate diester.[1] Boc

-

Ensure you add enough base to neutralize the HCl salt first (1 equivalent) plus the base required for the reaction (1 equivalent).

-

Total Base: Use 2.2 equivalents of TEA or 2.5 equivalents of NaHCO

. -

Catalyst: Add 5 mol% DMAP (4-Dimethylaminopyridine). This acts as a nucleophilic catalyst, attacking the Boc

O to form a reactive "Boc-pyridinium" species that transfers the Boc group more rapidly to the sterically hindered glutamate amine.

Optimized Experimental Protocol

This protocol minimizes lactamization and maximizes enantiomeric purity.

Step 1: Synthesis of H-Glu(OMe)-OMe·HCl (Esterification)

-

Setup: 500 mL flask, N

atmosphere, ice bath. -

Reagents: Methanol (anhydrous, 10 vol), L-Glutamic Acid (1.0 eq).

-

Addition: Add Thionyl Chloride (SOCl

, 2.5 eq) dropwise at-

Note: SOCl

reacts with MeOH to generate HCl in situ.

-

-

Reaction: Remove ice bath. Stir at Room Temperature for 16–24 hours. DO NOT REFLUX.

-

Workup: Evaporate solvent in vacuo. Co-evaporate with toluene (2x) to remove residual SOCl

. Yields white solid (hygroscopic).

Step 2: Boc Protection (Biphasic Method)

-

Solvent: Dissolve the crude ester salt in Dichloromethane (DCM, 10 vol).

-

Base: Add saturated aqueous NaHCO

(10 vol). Vigorously stir to create an emulsion. -

Reagent: Add Boc

O (1.1 eq) dissolved in a small amount of DCM. -

Time: Stir vigorously at RT for 4–6 hours.

-

Workup:

-

Result: Clear, viscous oil. Purity usually >95% by NMR.

Troubleshooting Matrix

Figure 2: Rapid diagnostic logic for common synthesis failures.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3] (Standard reference for Boc protection conditions and stability).

-

Li, B., et al. (2016). Optimization of the synthesis of L-glutamic acid dimethyl ester hydrochloride. Chemical Reagents. (Details the SOCl2/MeOH temperature effects).

-

Scholtz, J. M., et al. (2025). Pyroglutamate Formation: Mechanisms and Prevention in Peptide Synthesis. BenchChem Technical Notes. (Explains the cyclization mechanism of Glu derivatives).

-

Marcantoni, E., et al. (2001).[4] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids. Journal of Organic Chemistry. (Discusses ester stability and racemization risks).

Sources

- 1. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]

Side reactions of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate and how to avoid them

Welcome to the technical support resource for Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate, commonly known as Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile amino acid derivative. Here, we provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using Boc-Glu(OMe)-OMe in peptide synthesis?

When incorporating Boc-Glu(OMe)-OMe into a peptide sequence, particularly in Solid-Phase Peptide Synthesis (SPPS), several side reactions can occur. The most prevalent issues include:

-

Pyroglutamate Formation: This is an intramolecular cyclization that can occur after the Boc group is removed, especially if the glutamic acid residue is at the N-terminus of the peptide chain.[1][2][3]

-

Incomplete Coupling: Due to the steric hindrance of the Boc protecting group and the growing peptide chain, the coupling reaction may not go to completion, leaving unreacted free amines.[4]

-

Racemization: The chiral center of the glutamic acid residue can be susceptible to epimerization during the activation and coupling steps, leading to the formation of the D-isomer.[4][5]

-

Side-Chain Alkylation during Deprotection: The final acidolytic cleavage of the Boc group generates a reactive tert-butyl cation.[4][6] This carbocation can alkylate nucleophilic side chains of other amino acids in the peptide, such as methionine or tryptophan.[4]

Q2: Why is pyroglutamate formation a particular concern for glutamic acid derivatives?

Pyroglutamate formation is an intramolecular cyclization reaction where the N-terminal amine of a glutamic acid residue attacks the side-chain ester, forming a five-membered lactam ring.[1][2][3] This reaction is non-enzymatic and can be particularly problematic under both acidic and basic conditions, with minimal formation observed around pH 6.2.[1][2] Once formed, the pyroglutamate residue blocks the N-terminus, preventing further chain elongation in SPPS. It also represents an undesired modification in the final peptide product.

Q3: Can the two methyl esters on the side chain of Boc-Glu(OMe)-OMe be accidentally cleaved during synthesis?

The methyl esters are generally stable to the mildly acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane).[7] However, they are susceptible to saponification under basic conditions. Therefore, prolonged exposure to strong bases should be avoided if the methyl esters are to be retained in the final product. If selective on-resin cleavage of the methyl esters is desired, this can be achieved using basic hydrolysis, for example, with lithium hydroxide.[7]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Unexpected Mass (-17 Da or -31 Da) Detected by LC-MS after Coupling

-

Symptom: Your LC-MS analysis shows a significant peak with a mass corresponding to your peptide minus 17 Da (loss of NH₃) or 31 Da (loss of CH₃OH) from the expected product mass after a coupling step involving Boc-Glu(OMe)-OMe. This is often more prevalent when this residue is at the N-terminus.

-

Root Cause Analysis: This mass loss is a strong indicator of pyroglutamate formation . After the Boc group is removed, the newly exposed N-terminal amine can attack one of the side-chain methyl esters. This intramolecular cyclization results in the formation of a pyroglutamyl residue and the elimination of methanol (CH₃OH), leading to a mass loss of 32 Da. The subsequent loss of a proton results in the observed mass difference. While less common, under certain conditions, the side chain could be converted to an amide, and subsequent cyclization could lead to loss of ammonia. The primary and most reported pathway, however, is the lactam formation.[1][2][3]

The most effective way to prevent pyroglutamate formation is to minimize the time the N-terminal glutamic acid residue is exposed with a free amine. This can be achieved by performing the subsequent coupling step immediately after deprotection and neutralization.

Protocol: In-Situ Neutralization Coupling

-

Deprotection: Treat the resin-bound peptide with a solution of 25-50% TFA in dichloromethane (DCM) for 20-30 minutes to remove the Boc group.

-

Washing: Thoroughly wash the resin with DCM (3x), followed by isopropanol (1x), and then DCM (3x) to remove residual TFA and the cleaved tert-butyl cation.

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.

-

Add this pre-activated solution directly to the washed resin. The DIEA in the coupling mixture will neutralize the TFA salt of the N-terminal amine in situ, allowing the coupling reaction to proceed immediately.

-

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours.

-

Monitoring: Check for reaction completion using a Kaiser test.[4]

-

Diagram: Pyroglutamate Formation Pathway

Caption: Mechanism of pyroglutamate formation.

Issue 2: Positive Kaiser Test After Coupling Boc-Glu(OMe)-OMe

-

Symptom: A positive Kaiser test (indicated by blue or purple beads) after the coupling step signifies the presence of unreacted primary amines on the resin.

-

Root Cause Analysis: This indicates an incomplete coupling reaction . This can be due to steric hindrance from the bulky Boc group or aggregation of the growing peptide chain on the solid support, which physically blocks the reactive sites.[4]

If an incomplete coupling is detected, a "double coupling" procedure is recommended to drive the reaction to completion.

Protocol: Double Coupling

-

Initial Coupling: Perform the initial coupling of Boc-Glu(OMe)-OMe as per your standard protocol (e.g., using HBTU/DIEA in DMF for 1-2 hours).

-

Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.

-

Decision Point:

-

Negative Test (Yellow Beads): The coupling is complete. Proceed with washing and the next deprotection step.

-

Positive Test (Blue/Purple Beads): The coupling is incomplete. Do NOT wash the resin. Simply drain the reaction solvent.

-

-

Second Coupling: Prepare a fresh solution of activated Boc-Glu(OMe)-OMe as in the initial step. Add this to the resin and allow it to react for another 1-2 hours.[4]

-

Final Check: Perform another Kaiser test. If it is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

-

Workflow: Troubleshooting Incomplete Coupling

Caption: Workflow for addressing incomplete coupling.

Issue 3: Racemization of the Glutamic Acid Residue

-

Symptom: Chiral HPLC analysis or enzymatic digestion of the final peptide reveals the presence of the D-Glu isomer in addition to the desired L-Glu isomer.

-

Root Cause Analysis: Racemization can occur during the activation of the carboxylic acid. The formation of a highly reactive oxazolone intermediate is a common pathway for epimerization.[4] The choice of coupling reagents and the presence of base can influence the rate of racemization.

To minimize racemization, it is crucial to select coupling reagents known for low racemization potential and to control the reaction conditions carefully.

Table 1: Comparison of Coupling Reagents for Racemization Suppression

| Coupling Reagent Combination | Racemization Potential | Notes |

| DIC/Oxyma | Low | Oxyma is a non-explosive and effective alternative to HOBt.[5] |

| HBTU/DIEA | Moderate | A common and efficient method, but excess base or long pre-activation times can increase racemization. |

| HATU/DIEA | Low | Generally provides high coupling efficiency with low racemization. |

Protocol: Low-Racemization Coupling with DIC/Oxyma

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve Boc-Glu(OMe)-OMe (1.5 equivalents) and Oxyma (1.5 equivalents) in anhydrous DMF.

-

Addition to Resin: Add this solution to the resin which has the free N-terminus.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Activation: Add Diisopropylcarbodiimide (DIC) (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring & Workup: Monitor the reaction by Kaiser test. Once complete, proceed with standard washing and deprotection steps.[4]

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Raw, S. A., & Martin, L. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10143. [Link]

-

Chelius, D., Jing, S., & Lueras, A. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical chemistry, 78(7), 2370–2376. [Link]

-

Chelius, D., Jing, S., & Lueras, A. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]

-

Chelius, D., Jing, S., & Lueras, A. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Deprotection of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with the selective deprotection of Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

The core challenge with this substrate lies in the selective cleavage of the acid-labile Tert-butyloxycarbonyl (Boc) group while preserving the integrity of the two methyl ester functionalities, which are also susceptible to acid-catalyzed hydrolysis. This guide explains the causality behind common experimental issues and provides validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate?

The central issue is chemoselectivity. Standard acidic conditions used for Boc deprotection, such as strong concentrations of trifluoroacetic acid (TFA), can readily hydrolyze the methyl esters to carboxylic acids.[1][2] The reaction must be optimized to cleave the C-O bond of the tert-butyl carbamate at a much faster rate than the hydrolysis of the methyl esters.

Q2: What is the mechanistic reason for this challenge?

Both Boc deprotection and ester hydrolysis are acid-catalyzed reactions. Boc cleavage is initiated by protonation of the carbamate carbonyl, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3][4] Similarly, acid-catalyzed ester hydrolysis begins with the protonation of the ester's carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by water.[1][5] The challenge is to find conditions where the activation energy for Boc cleavage is significantly lower than that for ester hydrolysis.

Q3: What are the main side products I should be aware of?

The primary side products include:

-

Mono- and Di-acid impurities: Formed from the hydrolysis of one or both methyl esters.

-

Tert-butylated byproducts: The reactive tert-butyl cation generated during deprotection can alkylate the product amine or other nucleophiles present, though this is less common for simple amines compared to electron-rich aromatic rings or sulfur-containing residues.[6][7][8]

Q4: How can I effectively monitor the reaction's progress?

-

Thin-Layer Chromatography (TLC): A rapid method to visualize the consumption of the starting material and the appearance of the more polar amine product. Staining with ninhydrin is highly effective for detecting the primary amine product.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows for precise tracking of the starting material, desired product, and any ester hydrolysis byproducts by monitoring their respective molecular weights.[9]

-

¹H NMR Spectroscopy: Can be used to monitor the disappearance of the characteristic singlet of the Boc group's nine protons (~1.4 ppm) and the appearance of new signals corresponding to the deprotected product.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the deprotection experiment in a question-and-answer format.

Problem 1: Incomplete or sluggish deprotection reaction.

Q: My reaction has stalled, and a significant amount of starting material remains even after several hours. What's going wrong?

A: This is a common issue that typically points to insufficient acid strength or concentration. The rate of Boc cleavage is highly dependent on the acidity of the medium.[8][9]

-

Plausible Cause: The chosen acidic reagent is too weak, or the stoichiometry is too low to effectively catalyze the cleavage. Steric hindrance around the carbamate can also slow the reaction.[8][9]

-

Recommended Solution:

-

Increase Acid Concentration: If using a milder acid, consider switching to a stronger one. For TFA, a common starting point is 20-50% TFA in an inert solvent like dichloromethane (DCM).[10]

-

Switch to Anhydrous HCl: A highly effective alternative is 4M HCl in 1,4-dioxane.[11][12][13] This reagent is often more selective and can drive the reaction to completion efficiently, typically within 30-60 minutes at room temperature.[11][13] The anhydrous conditions inherently suppress water-mediated side reactions like ester hydrolysis.[14]

-

Problem 2: Significant ester hydrolysis is observed, leading to low yield of the desired product.

Q: My LC-MS analysis shows major peaks corresponding to the mono- and di-acid byproducts. How can I preserve the methyl esters?

A: This indicates that the reaction conditions are too harsh, leading to competitive hydrolysis of the ester groups. Time, temperature, and the presence of water are critical factors.[15]

-

Plausible Cause: Excessive acid concentration, prolonged reaction time, elevated temperature, or the presence of water in the reaction medium. Using aqueous HCl or non-anhydrous solvents will exacerbate this issue.

-

Recommended Solutions:

Parameter Action Rationale Reagent Choice Switch from TFA/DCM to 4M HCl in anhydrous 1,4-dioxane . Dioxane is an aprotic solvent, and the anhydrous HCl minimizes the water available for hydrolysis, showing superior selectivity for Boc removal over ester cleavage.[11][12][13] Temperature Maintain the reaction at 0 °C to room temperature . Lowering the temperature will decrease the rate of both deprotection and hydrolysis. Since hydrolysis often has a higher activation energy, cooling the reaction can significantly improve selectivity.[15] Reaction Time Monitor the reaction closely by TLC or LC-MS every 15-30 minutes . Quench the reaction as soon as the starting material is consumed to prevent over-exposure of the product to acidic conditions. Work-up Perform a rapid, cold aqueous work-up . Neutralize the acid promptly with a cold, weak base like saturated sodium bicarbonate solution to halt any further hydrolysis during extraction.

Problem 3: Formation of an unknown, higher molecular weight byproduct.

Q: I see an unexpected peak in my LC-MS with a mass corresponding to the product + 56 amu. What is this and how do I prevent it?

A: This mass difference (+56) strongly suggests tert-butylation, where the tert-butyl cation generated during the reaction alkylates a nucleophile.[6][7]

-

Plausible Cause: The highly reactive tert-butyl cation intermediate is not being effectively quenched by the solvent or other species and is instead reacting with the newly formed amine product.

-

Recommended Solution: Use a Cation Scavenger.

-

Action: Add a scavenger to the reaction mixture before adding the acid. The scavenger's role is to trap the electrophilic tert-butyl cation.[7]

-

Common Scavengers: Anisole or thioanisole (typically 5% v/v) are excellent choices.[12][15] Triisopropylsilane (TIS) is also widely used, especially in peptide synthesis.[16]

-

Mechanism of Action: The scavenger is more nucleophilic than the product amine and reacts preferentially with the tert-butyl cation, preventing the formation of the alkylated side product.[7]

-

Problem 4: Difficult work-up and product isolation.

Q: After quenching the reaction, I'm struggling with emulsions during extraction, or my product seems to be water-soluble, leading to poor recovery.

A: The product is a primary amine which, in its protonated (salt) form, can have high water solubility. The work-up procedure must be adapted for this.

-

Plausible Cause: The product hydrochloride or trifluoroacetate salt is partitioning into the aqueous layer during extraction. Emulsions can be caused by partially soluble salts.

-

Recommended Solutions:

-

Direct Precipitation (for HCl/Dioxane): After the reaction is complete, often the product hydrochloride salt can be precipitated directly by adding a non-polar solvent like diethyl ether.[14][17] The solid can then be collected by filtration, washed with ether, and dried. This avoids an aqueous work-up altogether.

-

Evaporation and Trituration: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.[18] The resulting residue can be triturated (suspended and stirred vigorously) with diethyl ether to yield the product salt as a solid.

-